N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate benzothiazole amide, which is then reacted with 2-(diethylamino)ethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride is studied for its potential antibacterial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets are still under investigation, but research suggests that it may interfere with cellular signaling processes.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(1,3-benzothiazol-2-yl)-3-chlorobenzamide
Uniqueness: N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-7-9-16(21)14-15)20-22-17-10-5-6-11-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMORKZXUVPAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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